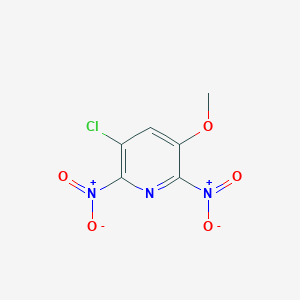

3-Chloro-5-methoxy-2,6-dinitropyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in organic synthesis. Their importance stems from their versatile reactivity and their presence in a multitude of natural products and synthetic compounds with significant biological and material properties.

Pyridine derivatives serve as crucial intermediates and building blocks in the synthesis of complex molecules. They can act as ligands for metal catalysts, influencing the outcome of chemical reactions with high selectivity. researchgate.net The nitrogen atom in the pyridine ring can be quaternized or oxidized, and the ring itself can undergo electrophilic and nucleophilic substitution reactions, allowing for a wide range of chemical transformations. This versatility has led to their extensive use in the development of pharmaceuticals, where the pyridine moiety is a common feature in drug molecules, contributing to their efficacy and pharmacokinetic profiles.

In the realm of materials science, pyridine-based structures are integral to the design of functional materials, including polymers, dyes, and liquid crystals. Their electronic properties and ability to coordinate with metal ions make them suitable for applications in electronics and optics.

Contextualizing Polynitropyridines: Historical Perspectives and Modern Relevance in Chemical Research

The introduction of nitro groups onto the pyridine ring gives rise to nitropyridines, a class of compounds with a rich history and evolving applications. The study of aromatic nitro compounds dates back over 150 years. ucl.ac.uk Early research into polynitro aromatic compounds was often driven by the quest for energetic materials, with the nitro groups serving as an internal source of oxygen, leading to their use in explosives.

Historically, the synthesis of polynitropyridines was a challenging endeavor due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic nitration compared to benzene. However, various synthetic strategies have been developed over the years to overcome these challenges, leading to a diverse array of polynitropyridine structures.

In modern chemical research, the relevance of polynitropyridines extends far beyond their energetic properties. They are now recognized as valuable precursors for a wide range of functionalized molecules. ucl.ac.uk The nitro groups can be reduced to amino groups, which can then be further modified, opening up avenues for the synthesis of complex, biologically active compounds. Dinitropyridines, for instance, are considered promising precursors for agrochemicals, biosensors, and pharmaceuticals with potential antitumor, antiviral, and anti-neurodegenerative properties. ucl.ac.uk The chemistry of polynitropyridines has seen significant development in recent decades, with a steady increase in publications highlighting their synthetic utility and diverse applications. ucl.ac.uk

Research Landscape of 3-Chloro-5-methoxy-2,6-dinitropyridine and Related Dinitropyridines

The research landscape of this compound is primarily situated within the broader context of synthetic methodology and structural chemistry. The synthesis of this specific compound has been achieved through the substitution and nitration of 3,5-dichloropyridine (B137275) N-oxide. nih.gov An improved process starting from 3,5-dichloropyridine has also been reported, resulting in a total yield of 46% and a melting point of 115-117 °C. energetic-materials.org.cn

The structural characteristics of this compound have been elucidated through X-ray crystallography. nih.gov These studies reveal that the two nitro groups are twisted with respect to the pyridine ring at dihedral angles of 33.12° and 63.66°. nih.gov This non-planar arrangement of the nitro groups can have a significant impact on the molecule's reactivity and intermolecular interactions.

In comparison to other dinitropyridines, the research on this compound appears to be more focused on its fundamental chemical properties and synthesis rather than extensive application-based studies. Other dinitropyridine derivatives, such as 2-chloro-3,5-dinitropyridine (B146277), are commercially available and have been utilized as starting materials in the synthesis of more complex molecules, including novel imidazopyridines with potential biological activity. nih.gov The presence of the chloro, methoxy (B1213986), and two nitro groups on the pyridine ring of the title compound provides multiple reactive sites, suggesting its potential as a versatile intermediate for the synthesis of a variety of substituted pyridines.

The study of related dinitropyridines is an active area of research, with investigations into their synthesis, reactions, and practical applications. ucl.ac.uk For example, 2,6-diamino-3,5-dinitropyridine (ANPY) and its N-oxide derivative (ANPyO) are of interest as energetic materials. ijnc.irresearchgate.neticm.edu.pl The broader research on dinitropyridines encompasses their use as precursors to compounds with diverse biological activities, highlighting the potential for future investigations into the applications of this compound. ucl.ac.uk

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-methoxy-2,6-dinitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O5/c1-15-4-2-3(7)5(9(11)12)8-6(4)10(13)14/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRHMSUAISSCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Precursors for 3 Chloro 5 Methoxy 2,6 Dinitropyridine

Established Synthetic Routes to 3-Chloro-5-methoxy-2,6-dinitropyridine

The primary route for the synthesis of this compound involves a multi-step process beginning with a pre-functionalized pyridine (B92270) derivative. This approach allows for the controlled introduction of substituents onto the pyridine core.

A well-documented synthesis of this compound starts from 3,5-Dichloropyridine (B137275) N-Oxide. nih.gov This method leverages the N-oxide functionality to activate the pyridine ring for subsequent reactions. The process involves two key transformations: nucleophilic substitution and nitration.

The initial step is the selective substitution of one of the chlorine atoms with a methoxy (B1213986) group to form 3-chloro-5-methoxypyridine (B183929) N-oxide. researchgate.net Following this substitution, the intermediate is subjected to nitration. Under milder conditions, mononitration occurs, yielding 5-chloro-3-methoxy-2-nitro-pyridine N-oxide. researchgate.net However, employing more drastic nitrating conditions leads to the formation of the desired this compound. researchgate.net The N-oxide group directs the incoming nitro groups and is typically removed during the nitration process under harsh acidic conditions.

The initial synthesis developed by Bissell et al. (1987) using 3,5-dichloropyridine N-oxide was later improved by Chen et al. (2008). nih.gov These improvements focused on optimizing reaction conditions to enhance yield and purity. An alternative approach involves starting from 3,5-dichloropyridine (without the N-oxide). This process, which also involves substitution and nitration steps, has been reported to achieve a total yield of 46%. energetic-materials.org.cn

Comparison of Synthetic Approaches

| Starting Material | Key Steps | Reported Total Yield | Reference |

|---|---|---|---|

| 3,5-Dichloropyridine N-Oxide | 1. Methoxylation 2. Dinitration | Data not specified | nih.govresearchgate.net |

| 3,5-Dichloropyridine | 1. Substitution 2. Nitration | 46% | energetic-materials.org.cn |

Precursor Chemistry and Synthesis of Key Intermediates

The successful synthesis of the target compound is highly dependent on the availability and purity of its precursors. The preparation of substituted halopyridines and the understanding of pyridine nitration reactions are fundamental to this process.

3,5-Dimethoxypyridine is a key precursor that can be prepared from 3,5-dichloropyridine. prepchem.com The synthesis involves dissolving 3,5-dichloropyridine in dimethylsulfoxide (DMSO) and treating it with sodium methylate. The reaction is stirred at 60°-80° C for 72 hours with periodic additions of sodium methylate to drive the substitution. prepchem.com This method yields 3,5-dimethoxypyridine, although the product may contain a small amount of 3-chloro-5-methoxypyridine. prepchem.com This impurity does not interfere with subsequent dinitration, as the chloro-compound is not dinitrified and can be easily removed during crystallization. prepchem.com

The synthesis of other functionalized halopyridines is also crucial. For example, various 3,5-disubstituted pyridines with different halogen combinations can be prepared to serve as versatile starting materials for a range of derivatives. researchgate.netnih.gov The preparation of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) using potassium fluoride (B91410) in N-methylpyrrolidone is an example of producing highly functionalized halopyridine intermediates. google.com

The nitration of the pyridine ring is a challenging process due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. researchgate.net Direct nitration with standard reagents like nitric acid/sulfuric acid mixtures often results in very low yields. researchgate.net

To overcome this, several methods have been developed:

Nitration via N-Oxides : The pyridine N-oxide is significantly more reactive towards electrophilic substitution than pyridine itself. Nitration of pyridine N-oxide with concentrated nitric and sulfuric acids affords 4-nitropyridine (B72724) N-oxide. oc-praktikum.desapub.org This activation strategy is central to the synthesis of this compound from its N-oxide precursor.

Nitration with Dinitrogen Pentoxide (DNP) : A successful method for nitrating pyridine involves reacting it with dinitrogen pentoxide (DNP) in an organic solvent to produce an N-nitropyridinium nitrate (B79036) intermediate. rsc.org Subsequent treatment with aqueous sodium bisulfite leads to a rearrangement, yielding 3-nitropyridine. researchgate.netntnu.no The mechanism is believed to involve a rsc.org sigmatropic shift of the nitro group from the nitrogen to the C-3 position, rather than a direct electrophilic attack on the ring. researchgate.net

Other Nitrating Systems : The use of nitric acid in trifluoroacetic anhydride (B1165640) has been shown to produce 3-nitropyridines from various pyridine derivatives in yields ranging from 10–83%. rsc.org For some substrates, such as 3,5-dimethylpyridine-N-oxide, nitrating mixtures like fuming nitric acid in sulfuric acid are effective. google.com

Selected Nitration Methods for Pyridine Scaffolds

| Substrate Type | Nitrating Agent/System | Key Intermediate/Mechanism | Product |

|---|---|---|---|

| Pyridine | Dinitrogen Pentoxide (DNP), then NaHSO3 | N-nitropyridinium salt; rsc.org sigmatropic shift | 3-Nitropyridine researchgate.netntnu.no |

| Pyridine N-Oxide | HNO3 / H2SO4 | Electrophilic Aromatic Substitution | 4-Nitropyridine N-oxide oc-praktikum.desapub.org |

| Substituted Pyridines | HNO3 / Trifluoroacetic Anhydride | Electrophilic Aromatic Substitution | 3-Nitropyridines rsc.org |

While the synthesis of this compound itself does not involve asymmetric centers, the development of asymmetric routes to substituted pyridine precursors is a significant area of synthetic chemistry. These methods provide access to chiral building blocks for pharmaceuticals and other complex molecules.

A general route to enantiomerically enriched 3-substituted piperidines (the saturated form of pyridines) begins from pyridine itself. nih.gov This multi-step process involves:

Partial reduction of the pyridine ring.

A Rhodium-catalyzed asymmetric carbometalation, such as a reductive Heck reaction, which installs a substituent at the 3-position with high enantioselectivity. nih.gov

A final reduction to yield the chiral 3-substituted piperidine. nih.gov

Another strategy involves the synthesis of asymmetric pyridinophane derivatives. nih.govrsc.org This approach allows for the creation of macrocyclic ligands with defined stereochemistry, where the pyridine ring is incorporated into a larger, chiral scaffold. The synthesis often begins with a symmetric precursor, which is then selectively mono-functionalized to introduce asymmetry. nih.gov These methods highlight the advanced strategies available for creating complex, chiral pyridine-containing molecules.

Alternative Synthetic Pathways for Highly Substituted Dinitropyridines

The synthesis of highly substituted dinitropyridines often requires strategies beyond the direct nitration of a simple pyridine core. Alternative methodologies focus on the use of pre-functionalized precursors to control regioselectivity, or the construction of the pyridine ring itself from acyclic components. These approaches are crucial for accessing complex substitution patterns, including those found in energetic materials and biologically active compounds. researchgate.net

A significant body of research is dedicated to the nitration of substituted aminopyridines. The powerful electron-donating nature of the amino group activates the pyridine ring towards electrophilic substitution, but also presents challenges in controlling the position of nitration and preventing oxidation by strong nitrating agents. sapub.org Consequently, multi-step sequences involving protection, N-oxidation, nitration, and deprotection are frequently employed. energetic-materials.org.cn

Another powerful strategy involves the de novo synthesis of the pyridine ring. Three-component reactions, for instance, allow for the one-pot construction of the dinitropyridine skeleton from simple acyclic precursors, offering a convergent and efficient route to diverse derivatives. researchgate.netnih.gov These methods are particularly valuable as they can generate substitution patterns that are difficult to achieve through traditional nitration approaches. nih.gov

The conditions for nitrating aminopyridines are critical and vary depending on the substrate and desired product. The choice of nitrating agent and the presence of protecting groups on the amino function are key to achieving the desired regioselectivity and yield. google.com

| Precursor | Synthetic Steps | Key Reagents | Final Product | Overall Yield | Reference(s) |

| 2,6-Diaminopyridine | 1. Acetylation2. N-Oxidation3. Nitration4. Hydrolysis | Acetic anhydride, H₂O₂, H₂SO₄/HNO₃ | 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | up to 81% | energetic-materials.org.cn |

| 2,6-Diaminopyridine | 1. Nitration2. N-Oxidation | H₂SO₄/HNO₃, H₂O₂/TFAA | 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | 75% | energetic-materials.org.cn |

| 2,6-Diaminopyridine | 1. Acidification2. Nitration3. N-Oxidation | H₂SO₄, H₂SO₄/HNO₃, H₂O₂ | 2,6-Diamino-3,5-dinitropyridine-1-oxide (DADNP-1-O) | >90% | researchgate.netresearchgate.net |

| 3-Aminopyridine | 1. Protection (Urea)2. Nitration3. Hydrolysis | Urea, H₂SO₄/HNO₃, NaOH | 2-Nitro-3-aminopyridine | Good | google.com |

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the polysubstituted ring system from acyclic precursors. This approach offers high efficiency and allows access to a wide range of derivatives. nih.gov Three-component reactions are particularly noteworthy in this context.

One such method involves the cyclocondensation of nitroacetone, triethyl orthoformate, and an enamine in acetic acid, which produces substituted 3,5-dinitropyridine (B58125) derivatives in a single pot. researchgate.net Another versatile three-component ring transformation (TCRT) utilizes 1-methyl-3,5-dinitro-2-pyridone, a ketone, and a nitrogen source like ammonia. nih.gov This reaction proceeds through a nucleophilic-type ring transformation of the electron-deficient dinitropyridone, yielding nitropyridines that are often difficult to prepare via other routes. nih.gov The utility of this method lies in its ability to use simple ketones as reagents, greatly expanding the diversity of accessible products. nih.gov

| Reaction Type | Components | Conditions | Product Class | Reference(s) |

| Cyclocondensation | 1. Nitroacetone2. Triethyl orthoformate3. Enamine | Acetic acid, 30 °C | Substituted 3,5-dinitropyridines | researchgate.net |

| Ring Transformation (TCRT) | 1. 1-Methyl-3,5-dinitro-2-pyridone2. Ketone3. Ammonia | Heat (70-120 °C) | Substituted nitropyridines | nih.gov |

A further strategy for synthesizing highly substituted dinitropyridines involves the chemical modification of an existing dinitropyridine core. This approach relies on the reactivity of the dinitrated ring, particularly towards nucleophilic aromatic substitution.

A clear example is the synthesis of the parent 3,5-dinitropyridine from the commercially available 2-chloro-3,5-dinitropyridine (B146277). researchgate.net The chlorine atom at the 2-position is highly activated by the two nitro groups and is readily substituted by nucleophiles. In a reported procedure, reaction with hydrazine (B178648) hydrate (B1144303) displaces the chlorine to form 2-hydrazinyl-3,5-dinitropyridine. Subsequent oxidation of the hydrazinyl group, for example with silver nitrate, removes it and yields 3,5-dinitropyridine in good yield. researchgate.net This method of substituting a leaving group provides a pathway to dinitropyridines that can be further functionalized.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chloro 5 Methoxy 2,6 Dinitropyridine

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis provides definitive insights into the three-dimensional molecular structure and packing of 3-Chloro-5-methoxy-2,6-dinitropyridine in the solid state.

The compound crystallizes in the monoclinic system. nih.gov The specific space group, determined from the systematic absences in the diffraction data, was identified as P21/c . This space group is centrosymmetric and is common for organic molecules.

The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the unit cell contains four molecules (Z = 4). nih.gov The precise dimensions of the unit cell were determined at a temperature of 293 K. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| a | 6.6490 (13) Å | nih.gov |

| b | 10.842 (2) Å | nih.gov |

| c | 12.715 (3) Å | nih.gov |

| β | 95.55 (3)° | nih.gov |

| Volume (V) | 912.3 (3) ų | nih.gov |

| Molecules per unit cell (Z) | 4 | nih.gov |

The orientation of the substituent groups relative to the pyridine (B92270) ring is a key structural feature. The methoxyl group is observed to be essentially co-planar with the pyridine ring. nih.gov However, steric hindrance from adjacent substituents forces the two nitro groups to twist significantly out of the plane of the pyridine ring. nih.gov The specific dihedral angles, which measure this twisting, are 33.12 (13)° and 63.66 (14)°. nih.gov This non-planar arrangement of the nitro groups can have significant effects on the molecule's electronic properties.

Analysis of the crystal packing reveals the nature of the forces holding the molecules together in the lattice. In the case of this compound, the crystal structure is notable for the absence of conventional intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov The packing is therefore governed by weaker van der Waals forces.

The crystal structure was solved and refined using established crystallographic software (SHELXTL). nih.gov The refinement was performed on F², and hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.gov The quality of the final structural model is indicated by the low R-factor and the goodness-of-fit value. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Radiation source | Mo Kα | nih.gov |

| Measured reflections | 5866 | nih.gov |

| Independent reflections | 2062 | nih.gov |

| R-factor [F² > 2σ(F²)] | 0.048 | nih.gov |

| Weighted R-factor (wR(F²)) | 0.135 | nih.gov |

| Goodness-of-fit (S) | 0.99 | nih.gov |

| Parameters | 138 | nih.gov |

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Assignment of Characteristic Vibrational Modes for this compound

The vibrational spectrum (FTIR/Raman) of this compound is expected to be complex, displaying characteristic modes from the pyridine ring and its four distinct substituents. The assignment of these modes can be predicted by examining the typical frequency ranges for each functional group. The electron-withdrawing nature of the two nitro groups and the chlorine atom, coupled with the electron-donating methoxy (B1213986) group, will influence the electronic distribution and bond strengths within the pyridine ring, causing shifts in its characteristic vibration frequencies.

Key predicted vibrational modes include the asymmetric and symmetric stretching of the nitro groups, which are expected to yield strong infrared absorptions. The C-H stretching of the aromatic ring and the methyl group of the methoxy substituent will also be prominent. Vibrations corresponding to the C-Cl, C-O, and various pyridine ring stretching and bending modes will further define the molecule's spectroscopic fingerprint.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Methyl C-H Asymmetric/Symmetric Stretch | 2980-2850 | Medium |

| NO₂ Asymmetric Stretch | 1570-1530 | Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1610-1450 | Medium-Strong |

| NO₂ Symmetric Stretch | 1360-1340 | Strong |

| Methyl C-H Bending | 1470-1440 | Medium |

| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | 1275-1200 | Strong |

| C-O-C Symmetric Stretch (Aryl-Alkyl Ether) | 1075-1020 | Medium |

| C-Cl Stretch | 800-650 | Medium-Strong |

Note: This table represents predicted values based on typical group frequencies for substituted pyridine derivatives.

Spectroscopic Signatures of Chloro, Methoxy, and Nitro Functional Groups

Nitro (NO₂) Groups : The most prominent features in the infrared spectrum are expected to be from the two nitro groups. The asymmetric stretching vibration typically appears as a very strong band in the 1570-1530 cm⁻¹ region. The symmetric stretch is also a strong band, found at a lower frequency, generally between 1360 and 1340 cm⁻¹. The positions of these bands are sensitive to the electronic environment; the presence of two such strongly deactivating groups on the pyridine ring is expected to place these absorptions within these characteristic ranges.

Methoxy (OCH₃) Group : The methoxy group is characterized by several key vibrations. The C-H stretching vibrations of the methyl group will appear in the 2980-2850 cm⁻¹ range. More diagnostically, the asymmetric C-O-C stretch of the aryl-alkyl ether linkage gives rise to a strong absorption band typically located between 1275 and 1200 cm⁻¹. A corresponding symmetric C-O-C stretching band is expected at approximately 1075-1020 cm⁻¹.

Chloro (Cl) Group : The carbon-chlorine (C-Cl) stretching vibration is expected in the fingerprint region of the spectrum. For chloro-substituted aromatic rings, this vibration typically gives a medium to strong intensity band in the 800-650 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a definitive tool for structural elucidation. Although experimental spectra for this compound are not publicly documented, the expected chemical shifts can be predicted with high confidence based on the additive effects of the substituents on the pyridine ring.

¹H NMR Spectroscopy : The molecule has two distinct sets of protons: the single aromatic proton at the C4 position and the three protons of the methoxy group.

Aromatic Proton (H4) : This proton is situated between two meta-positioned nitro groups, which are powerful electron-withdrawing groups. This environment will cause a significant downfield shift. A singlet is expected for this proton, likely in the range of δ 8.5-9.0 ppm.

Methoxy Protons (-OCH₃) : The protons of the methoxy group are not directly attached to the aromatic ring and will appear significantly more upfield. A sharp singlet is expected, typically in the region of δ 4.0-4.3 ppm.

¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached functional groups.

Pyridine Ring Carbons : The carbons directly bonded to the nitro groups (C2 and C6) are expected to be significantly deshielded and appear far downfield. The carbon attached to the chlorine (C3) will also be downfield, as will the carbon bearing the methoxy group (C5). The C4 carbon, bonded to the sole aromatic proton, will be the most upfield of the ring carbons but still deshielded compared to an unsubstituted pyridine.

Methoxy Carbon (-OCH₃) : The carbon of the methyl group will be the most shielded carbon in the molecule, appearing far upfield, likely in the δ 55-65 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H4 | 8.5 - 9.0 | Singlet (s) | |

| -OCH₃ | 4.0 - 4.3 | Singlet (s) | |

| ¹³C NMR | Atom | Predicted Chemical Shift (δ, ppm) | |

| C2/C6 (C-NO₂) | 150 - 160 | ||

| C3 (C-Cl) | 125 - 135 | ||

| C4 (C-H) | 115 - 125 | ||

| C5 (C-OCH₃) | 155 - 165 |

Note: Predicted values are based on substituent effects on pyridine. C2 and C6, as well as C3 and C5, are chemically distinct and would have slightly different shifts.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the highly conjugated and electron-deficient dinitropyridine system. The spectrum of nitropyridine derivatives typically displays bands corresponding to π → π* and n → π* transitions. osi.lvoup.comresearchgate.net

π → π Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. For substituted nitropyridines, these result in strong absorption bands, typically below 300 nm. The extensive substitution on the pyridine ring in the title compound is expected to produce a complex pattern of absorptions in the UV region.

n → π Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro groups) to a π antibonding orbital. These transitions are lower in energy and have a much lower molar absorptivity (intensity) than π → π* transitions. They often appear as a shoulder on the tail of the more intense π → π* bands, typically at wavelengths above 300 nm.

The methoxy group (an auxochrome) and the chloro group will likely induce a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to an unsubstituted dinitropyridine due to their influence on the electronic structure of the chromophore.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Relative Intensity (ε) |

|---|---|---|

| π → π* | 220 - 280 | High |

Note: Predicted values are based on typical electronic spectra of substituted nitropyridines.

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Methoxy 2,6 Dinitropyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for predicting the molecular properties of compounds like 3-Chloro-5-methoxy-2,6-dinitropyridine. nanobioletters.comresearchgate.net

Optimization of Molecular Geometry and Conformational Isomers

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process determines the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles.

| Functional Group | Dihedral Angle (with respect to Pyridine (B92270) Ring) |

|---|---|

| Nitro Group (at C2) | 33.12° |

| Nitro Group (at C6) | 63.66° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. mdpi.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. mdpi.comnih.gov For this compound, the presence of multiple electron-withdrawing nitro groups is expected to lower the energy of the LUMO, likely resulting in a smaller energy gap and indicating a high susceptibility to nucleophilic attack.

| Orbital/Concept | Significance in Chemical Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of the molecule most likely to donate electrons; associated with nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of the molecule most likely to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates molecular stability and reactivity. A smaller gap generally corresponds to higher reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is highly effective for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color gradient to represent electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, identifying sites for nucleophilic attack.

Green regions represent neutral potential.

In a theoretical MEP map of this compound, one would expect to find strong negative potential (red) around the oxygen atoms of the two nitro groups due to their high electronegativity. Conversely, positive potential (blue) would likely be concentrated on the carbon atoms of the pyridine ring, particularly those bonded to the electron-withdrawing chloro and nitro substituents, marking them as primary sites for nucleophilic attack.

Quantum Chemical Insights into Reaction Mechanisms

Modeling Nucleophilic Aromatic Substitution (SNAr) Pathways

The structure of this compound, featuring a pyridine ring activated by two powerful electron-withdrawing nitro groups and containing a good leaving group (chloride), makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.

Formation of a Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom bonded to the chlorine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netdntb.gov.ua The exceptional stability of this complex is due to the delocalization of the negative charge onto the two nitro groups. researchgate.netresearchgate.net

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, leading to the final substituted product.

Computational modeling of analogous reactions has shown that the formation of the Meisenheimer complex can be the rate-determining step, with activation energies that are significantly lowered by the presence of the nitro groups. researchgate.netdntb.gov.ua

Characterization of Meisenheimer Complexes and Transition States

Nucleophilic aromatic substitution (SNAr) reactions involving highly activated pyridine rings, such as in this compound, are of significant interest. The presence of two strong electron-withdrawing nitro groups markedly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. Computational studies on analogous 3,5-dinitropyridine (B58125) systems have been employed to elucidate the mechanistic pathways of these reactions, focusing on the characterization of intermediates and transition states. researchgate.net

The reaction is generally understood to proceed via the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. This complex is formed by the addition of a nucleophile to the aromatic ring. For this compound, a nucleophilic attack would predominantly occur at the C2 or C6 positions, which are activated by the nitro groups. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are pivotal in modeling these reaction pathways. researchgate.net

Recent computational and experimental evidence has sparked a debate on the nature of the Meisenheimer complex in SNAr reactions. While traditionally viewed as a distinct intermediate, some studies suggest that in certain cases, particularly with good leaving groups like chloride, the Meisenheimer complex may be a very transient species, potentially resembling a transition state more than a stable intermediate. bris.ac.uk For reactions involving arenes with nitro-group activation and a chloride leaving group, the Meisenheimer complex might exist in a shallow potential energy well. bris.ac.uk

Computational investigations into similar systems, such as the reaction of 2-alkoxy-3,5-dinitropyridines with nucleophiles like piperidine, reveal that the reaction proceeds through the formation and subsequent decomposition of a Meisenheimer complex. The stability of this complex is a critical factor in the reaction kinetics. In uncatalyzed pathways, the decomposition of the Meisenheimer complex is often the rate-determining step, with a significant activation barrier. dntb.gov.ua However, the presence of a base catalyst can lower this barrier, making the initial formation of the complex the rate-determining step. dntb.gov.ua

Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu), based on findings for analogous systems.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | 0.0 | C-Cl: ~1.74 |

| Transition State 1 (TS1) | +15 to +20 | C-Nu (forming): ~2.2, C-Cl (breaking): ~2.1 |

| Meisenheimer Complex | -5 to -10 | C-Nu: ~1.5, C-Cl: ~2.4 |

| Transition State 2 (TS2) | +10 to +15 | C-Cl (breaking): ~2.8 |

| Products | -10 to -20 | C-Nu: ~1.4 |

Note: The data in this table is illustrative and based on computational studies of similar dinitropyridine systems. Specific values for this compound would require a dedicated computational study.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, primarily DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for the interpretation and assignment of experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR).

The vibrational frequencies of the molecule can be calculated and correlated with experimental IR and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. Such studies on substituted pyridines have shown excellent agreement between the scaled theoretical wavenumbers and experimental data, allowing for a detailed assignment of the vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed with a high degree of accuracy. These calculations help in the unambiguous assignment of signals in the experimental NMR spectra, which can be complex for highly substituted aromatic systems. The accuracy of these predictions has been demonstrated for a variety of organic molecules. nanobioletters.com

A comparative table of hypothetical experimental and DFT-calculated spectroscopic data for this compound is presented below to illustrate the correlation.

| Spectroscopic Data | Experimental Value (Hypothetical) | DFT Calculated Value (Hypothetical) |

| ¹H NMR (ppm) | ||

| H-4 | 8.5 | 8.6 |

| OCH₃ | 4.1 | 4.2 |

| ¹³C NMR (ppm) | ||

| C-2 | 155 | 156 |

| C-3 | 120 | 121 |

| C-4 | 140 | 141 |

| C-5 | 160 | 161 |

| C-6 | 155 | 156 |

| OCH₃ | 60 | 61 |

| IR Frequencies (cm⁻¹) | ||

| C-NO₂ stretch (asym) | 1540 | 1555 (scaled) |

| C-NO₂ stretch (sym) | 1350 | 1360 (scaled) |

| C-O-C stretch | 1250 | 1260 (scaled) |

| C-Cl stretch | 750 | 760 (scaled) |

Note: This table contains hypothetical data to demonstrate the expected correlation between experimental and computational results. Actual values would be subject to experimental measurement and specific computational parameters.

Advanced Computational Methods for Pyridine Derivatives

The study of pyridine derivatives benefits from a range of advanced computational methods that go beyond standard geometry optimizations and frequency calculations. These methods provide deeper insights into reaction mechanisms, electronic structures, and molecular properties.

Density Functional Theory (DFT) remains a cornerstone for these investigations due to its balance of accuracy and computational cost. It is widely used for exploring reaction mechanisms, optimizing molecular structures, and predicting spectroscopic properties. idosr.org For more accurate energy calculations, especially for transition states, post-Hartree-Fock methods can be employed, though they are more computationally demanding. idosr.org

Recent advancements in computational chemistry have also seen the integration of artificial intelligence and machine learning to accelerate the exploration of reaction pathways and predict chemical reactivity. mdpi.com These methods can be particularly useful for complex systems where numerous reaction pathways may exist.

For understanding reactivity, models based on descriptors derived from the ground-state electronic structure of the molecule are being developed. These can include parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP). chemrxiv.org Such models aim to provide a rapid and quantitative prediction of reactivity and regioselectivity in reactions like SNAr. chemrxiv.org The development of these advanced computational tools is crucial for the rational design of new pyridine derivatives with desired properties and for a more profound understanding of their chemical behavior. mdpi.com

Reactivity and Mechanistic Investigations of 3 Chloro 5 Methoxy 2,6 Dinitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the principal mode of reactivity for 3-Chloro-5-methoxy-2,6-dinitropyridine. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized negative intermediate known as a Meisenheimer complex. The strong electron-withdrawing capacity of the nitro groups at the C2 and C6 positions is crucial, as they effectively stabilize the negative charge of this intermediate, thereby lowering the activation energy of the reaction. mdpi.com

The C3 position, bearing the chloro substituent, is a primary site for nucleophilic attack. The chlorine atom serves as a competent leaving group, and its departure re-establishes the aromaticity of the pyridine (B92270) ring in the final step of the SNAr mechanism. The position is activated by the adjacent nitro group at C2, which provides strong resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic addition.

A variety of nucleophiles can displace the chloride at the C3 position. These reactions typically proceed under mild to moderate conditions, reflecting the high degree of activation of the substrate.

Table 1: Examples of SNAr Reactions at the C3 Position

| Nucleophile | Reagent Example | Typical Product |

| Amines | Piperidine, Aniline | 3-Amino-5-methoxy-2,6-dinitropyridine derivatives |

| Alkoxides | Sodium Methoxide | 3,5-Dimethoxy-2,6-dinitropyridine |

| Thiolates | Sodium Thiophenoxide | 5-Methoxy-2,6-dinitro-3-(phenylthio)pyridine |

The reaction with amines, for instance, provides a direct route to substituted aminopyridines, which are valuable precursors for more complex heterocyclic structures.

While displacement of a halogen is the most common SNAr pathway, the substitution of a nitro group is also possible, particularly in highly electron-deficient aromatic systems. researchgate.net For this compound, this would involve a nucleophilic attack at either the C2 or C6 position, with the nitrite (B80452) ion acting as the leaving group.

This type of reaction is generally less favorable than chloride displacement for two main reasons:

The carbon-nitrogen bond is stronger than the carbon-chlorine bond.

The nitro group is a poorer leaving group than chloride under typical SNAr conditions.

Consequently, forcing conditions, such as high temperatures or the use of highly reactive nucleophiles, are often required to achieve substitution at the nitro-positions. In many cases, reaction at the C3-Cl position occurs preferentially.

The regioselectivity and rate of SNAr reactions on this compound are a direct consequence of the electronic properties of its substituents.

Nitro Groups (at C2 and C6): As powerful electron-withdrawing groups (-I, -R effect), they strongly activate the entire ring towards nucleophilic attack. They provide stabilization for a negative charge at the ortho and para positions. For an attack at C3, the C2-nitro group offers direct ortho stabilization.

The interplay of these effects ensures that nucleophilic attack occurs almost exclusively at the C3 position, leading to the displacement of the chloride ion. stackexchange.com

Table 2: Predicted Relative Reactivity of Substituted Dinitropyridines in SNAr

| Compound | Key Substituents | Predicted Relative Rate | Rationale |

| 2-Chloro-3,5-dinitropyridine (B146277) | 2-Cl, 3,5-NO₂ | High | Strong activation from two nitro groups. |

| This compound | 3-Cl, 2,6-NO₂, 5-OMe | Very High | Strong activation from two nitro groups; methoxy (B1213986) group has a minor electronic effect at the C3 position. |

| 2,6-Dichloro-3-nitropyridine | 2,6-Cl, 3-NO₂ | Moderate to High | One nitro group provides activation at both C2 and C6. stackexchange.com |

Reduction Reactions of Nitro Groups

The nitro groups of this compound can be readily reduced to amino groups using a variety of standard reducing agents. numberanalytics.com This transformation is fundamental for the synthesis of diamino pyridine derivatives, which serve as building blocks for pharmaceuticals and other functional materials.

Common reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is highly efficient for the complete reduction of both nitro groups. clockss.org

Metal/Acid Reduction: Dissolving metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in strong acid (typically HCl) are classic and effective reagents for converting nitroarenes to anilines. google.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

A significant aspect of the reduction of dinitropyridines is the potential for selective mono-reduction. Chemical reagents can be chosen to reduce one nitro group while leaving the other intact. Reagents like ammonium sulfide (B99878) ((NH₄)₂S) or sodium sulfide (Na₂S) are often used for this purpose. researchgate.net The regioselectivity of the mono-reduction is influenced by both steric and electronic factors. In the case of this compound, the C2-nitro group is ortho to the chloro group, while the C6-nitro group is meta. The electronic influence of the methoxy group at C5 might direct selective reduction to the ortho C6-nitro position.

Table 3: Common Reducing Agents and Expected Products

| Reagent(s) | Conditions | Likely Major Product(s) | Selectivity |

| H₂, Pd/C | Methanol, RT | 3-Chloro-5-methoxy-pyridine-2,6-diamine | Complete reduction of both nitro groups |

| SnCl₂, conc. HCl | 0°C to RT | 3-Chloro-5-methoxy-pyridine-2,6-diamine | Complete reduction of both nitro groups google.com |

| (NH₄)₂S or Na₂S | Ethanol/Water | 3-Chloro-6-amino-5-methoxy-2-nitropyridine and/or 2-Amino-3-chloro-5-methoxy-6-nitropyridine | Selective mono-reduction researchgate.net |

Cyclization and Rearrangement Reactions Involving the Pyridine Ring System

The functional groups on this compound and its derivatives can participate in subsequent cyclization reactions to form fused heterocyclic systems. These reactions typically follow an initial substitution or reduction step. For example, after the reduction of one or both nitro groups to amines, the resulting aminopyridine can undergo intramolecular condensation. The synthesis of an imidazo[4,5-b]pyridine core, for instance, can be achieved by reacting a pyridine-2,3-diamine derivative (obtained from selective reduction) with a carboxylic acid or its equivalent. researchgate.net

Furthermore, under specific nucleophilic conditions, the pyridine ring itself can be susceptible to rearrangement. The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a known pathway for some nucleophilic substitutions on electron-deficient nitrogen heterocycles. wikipedia.orgacs.org This mechanism has been observed in the hydrolysis of the related compound 2-chloro-3,5-dinitropyridine. rsc.org In an ANRORC process, the nucleophile adds to the ring, inducing a cleavage of one of the ring's C-N bonds to form an open-chain intermediate. This intermediate then undergoes cyclization in a different manner to expel the leaving group, sometimes resulting in the incorporation of the nucleophile's atoms into the new ring. It is plausible that strong nucleophiles like hydroxide (B78521) or amide ions could induce an ANRORC-type rearrangement with this compound under forcing conditions. researchgate.net

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

The potential for this compound to undergo electrophilic aromatic substitution (EAS) is extremely limited. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. This low reactivity is drastically amplified by the cumulative electron-withdrawing effects of the two nitro groups and the chlorine atom.

These substituents strongly deactivate the ring by pulling electron density away, making it highly "electron-poor" and thus unattractive to an incoming electrophile (E⁺). While the methoxy group at C5 is an activating group through resonance donation (+R), its effect is completely overwhelmed by the powerful deactivating influence of the three other substituents.

Consequently, standard EAS reactions are generally not feasible for this compound:

Friedel-Crafts Alkylation/Acylation: These reactions fail on strongly deactivated rings. The Lewis acid catalyst would likely coordinate with the pyridine nitrogen, further deactivating the ring.

Nitration and Sulfonation: These reactions require harsh acidic conditions. The pyridine nitrogen would be protonated, creating a pyridinium (B92312) ion and adding another powerful deactivating positive charge to the system.

Halogenation: This reaction also fails due to the severe deactivation of the ring.

Any potential electrophilic attack, if it could be forced under extreme conditions, would theoretically be directed by the methoxy group to the C4 position (ortho to the methoxy group). However, from a practical standpoint, the compound is considered inert to electrophilic aromatic substitution.

Derivatization and Synthetic Transformations of 3 Chloro 5 Methoxy 2,6 Dinitropyridine

Synthesis of Novel Pyridine (B92270) Derivatives via Functional Group Interconversions

The strategic manipulation of the functional groups on the 3-Chloro-5-methoxy-2,6-dinitropyridine core allows for the synthesis of a wide range of novel pyridine derivatives. These transformations primarily involve nucleophilic displacement of the chlorine atom, modification of the methoxy (B1213986) group, and reduction of the nitro groups.

Nucleophilic Displacement of the Chloro Group

The chlorine atom at the 3-position of this compound is activated towards nucleophilic aromatic substitution by the presence of the two electron-withdrawing nitro groups. This reactivity allows for the introduction of a variety of functional groups through reactions with different nucleophiles.

While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of similar 2-chloro-3,5-dinitropyridine (B146277) systems provides valuable insights. For instance, reactions with various amines, such as substituted anilines, would be expected to proceed readily, yielding the corresponding 3-amino-5-methoxy-2,6-dinitropyridine derivatives. The reaction kinetics and yields would likely be influenced by the nucleophilicity of the amine and the solvent system employed.

Similarly, reaction with hydrazine (B178648) hydrate (B1144303) is a common transformation for related chloronitropyridines, leading to the formation of hydrazinyl derivatives. These intermediates are particularly useful for the subsequent construction of fused heterocyclic rings, such as pyrazolopyridines.

The following table summarizes the expected products from the nucleophilic displacement of the chloro group with various nucleophiles, based on the known reactivity of analogous compounds.

| Nucleophile | Expected Product |

| Primary Amines (R-NH₂) | 3-(Alkyl/Aryl)amino-5-methoxy-2,6-dinitropyridine |

| Secondary Amines (R₂NH) | 3-(Dialkyl/Diaryl)amino-5-methoxy-2,6-dinitropyridine |

| Hydrazine (N₂H₄) | 3-Hydrazinyl-5-methoxy-2,6-dinitropyridine |

| Alkoxides (RO⁻) | 3-Alkoxy-5-methoxy-2,6-dinitropyridine |

| Thiolates (RS⁻) | 3-(Alkyl/Aryl)thio-5-methoxy-2,6-dinitropyridine |

This table is illustrative and based on the general reactivity of activated halopyridines. Specific reaction conditions and yields would require experimental determination.

Chemical Transformations of the Methoxy Group

The methoxy group at the 5-position offers another site for chemical modification, although it is generally less reactive than the chloro and nitro groups. The most common transformation for an aryl methoxy group is demethylation to the corresponding hydroxyl group. This can typically be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

The resulting 3-chloro-2,6-dinitro-5-hydroxypyridine would be a valuable intermediate for further derivatization, for example, through etherification or esterification of the hydroxyl group. However, specific literature detailing the demethylation of this compound is scarce, and the reaction conditions would need to be carefully optimized to avoid unwanted side reactions with the other functional groups.

Reductive Transformations of Nitro Groups to Amino-Substituted Pyridines

The two nitro groups at the 2- and 6-positions are readily reduced to amino groups, opening up a vast area of synthetic possibilities. A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and yield.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction with metals in acidic media (e.g., tin and hydrochloric acid, or iron and acetic acid). The selective reduction of one nitro group over the other in dinitro systems can sometimes be achieved by careful control of reaction conditions or the use of specific reagents, though this can be challenging.

The complete reduction of both nitro groups in this compound would yield 3-chloro-5-methoxypyridine-2,6-diamine. This diamine is a key precursor for the synthesis of fused heterocyclic systems. For example, a patent for a related compound, 2-amino-6-methoxy-3-nitropyridine, describes its reduction to 2,3-diamino-6-methoxypyridine (B1587572) using stannous chloride in hydrochloric acid. A similar approach could likely be applied to the target molecule.

Formation of Polyfunctionalized Pyridines and Fused Heterocyclic Scaffolds

The derivatives obtained from the functional group interconversions of this compound are valuable precursors for the synthesis of more complex molecular architectures, including polyfunctionalized pyridines and fused heterocyclic scaffolds.

The diamino derivative, 3-chloro-5-methoxypyridine-2,6-diamine, is particularly useful in this regard. The two adjacent amino groups can react with a variety of bifunctional reagents to form fused five- or six-membered rings. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines or other related heterocyclic systems.

Furthermore, the hydrazinyl derivative obtained from the nucleophilic displacement of the chloro group can undergo intramolecular cyclization or react with other reagents to form fused pyrazole (B372694) rings, leading to the synthesis of pyrazolo[3,4-b]pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a number of biologically active compounds.

Development of Libraries of this compound Analogues

The versatile reactivity of this compound makes it an excellent starting material for the development of chemical libraries of novel pyridine derivatives. Combinatorial chemistry approaches can be employed to systematically react the parent compound with a diverse set of building blocks to generate a large number of analogues.

For example, a library of 3-amino-substituted derivatives could be synthesized by reacting this compound with a collection of different primary and secondary amines in a parallel synthesis format. Subsequent reduction of the nitro groups in this library would generate a second library of diamino compounds, which could then be further elaborated to create libraries of fused heterocyclic systems.

While specific examples of large-scale library synthesis starting from this compound are not prominent in the literature, the principles of combinatorial chemistry are well-suited to the exploration of the chemical space around this versatile scaffold. The generation of such libraries would be a valuable tool for the discovery of new compounds with interesting biological or material properties.

Applications of 3 Chloro 5 Methoxy 2,6 Dinitropyridine in Advanced Chemical Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-Chloro-5-methoxy-2,6-dinitropyridine serves as a valuable intermediate in the synthesis of more complex organic molecules due to the reactivity of its distinct functional groups. The pyridine (B92270) core, adorned with two nitro groups, is highly electron-deficient, which influences the reactivity of the entire system. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups.

The presence of multiple nitro groups on the pyridine ring makes it possible to perform various chemical transformations. researchgate.net For instance, the nitro groups can be reduced to amino groups, which can then undergo further reactions such as diazotization or acylation. This versatility allows chemists to use this compound as a scaffold to build a diverse library of polysubstituted pyridine derivatives, which are important in the development of pharmaceuticals and other fine chemicals.

Precursor in the Development of Energetic Compounds

Nitrogen-containing heterocycles are of significant interest in the field of energetic materials because they often possess higher heats of formation, density, and better oxygen balance compared to their carbocyclic counterparts. mdpi.com Dinitropyridines are recognized as a promising class of compounds that serve as precursors for explosives and other energetic materials. researchgate.net

The molecular structure of this compound, with its two nitro groups, provides a foundational element for high-energy applications. A common strategy in designing advanced energetic materials is to introduce an alternating array of amino and nitro groups, which can enhance thermal stability and density. chemistry-chemists.com Following this strategy, this compound can be chemically modified. For example, through sequential nucleophilic substitution of the chloro and methoxy (B1213986) groups with amino or azido (B1232118) functionalities, novel energetic materials can be synthesized.

A key example in this area is the synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a thermally stable and insensitive high-energy explosive. icm.edu.plresearchgate.net While the direct synthesis from this compound is not explicitly detailed, the synthesis of analogous compounds like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) often starts from chloro-methoxy substituted heterocycles. chemistry-chemists.comosti.gov This highlights the potential of this compound as a key starting material for pyridine-based insensitive high explosives.

Interactive Data Table: Examples of Energetic Compounds Derived from Substituted Dinitropyridines

| Compound Name | Abbreviation | Key Properties | Source |

|---|---|---|---|

| 2,6-diamino-3,5-dinitropyridine-1-oxide | ANPyO | Thermally stable, less sensitive than RDX | icm.edu.pl |

| 2,6-dipicrylamino-3,5-dinitropyridine | PYX | High energy explosive | icm.edu.pl |

| 2,4,6-triamino-3,5-dinitropyridine-1-oxide | - | Insensitive energetic material | chemistry-chemists.com |

Contributions to Agrochemical Synthesis

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, representing a significant portion of the "fourth generation" of pesticides that are characterized by high efficacy, low toxicity, and improved environmental compatibility. agropages.com These derivatives are integral to a wide range of fungicides, insecticides, and herbicides. researchgate.netnih.gov

While a specific commercial agrochemical synthesized directly from this compound is not prominently documented, its structural motifs are highly relevant. The substituted pyridine ring is a key "chip" in pesticide and herbicide design. agropages.com Many advanced pesticides contain fluorine-substituted pyridine moieties, and the chloro and methoxy groups present in the title compound are common functionalities in herbicidal compositions. agropages.comgoogle.comgoogle.com For example, various phenoxypyridine derivatives have been developed as potent herbicides. nih.gov Therefore, this compound represents an important intermediate, providing a functionalized pyridine core that can be further elaborated to produce complex, high-value agrochemicals.

Potential in Dye Chemistry and Optical Materials

The unique electronic structure of this compound suggests its potential application in the field of dyes and optical materials. The combination of electron-donating (methoxy) and strong electron-withdrawing (dinitro) groups on the pyridine ring creates a "push-pull" system. This configuration is a classic design feature for chromophores, the parts of molecules responsible for color, and can lead to intense absorption of light in the visible spectrum. Dinitropyridines have been noted for their use as dyes. researchgate.net

Furthermore, molecules with significant charge asymmetry and hyperpolarizability, such as substituted nitropyridines, can exhibit non-linear optical (NLO) properties. nih.gov Research on related compounds, like 3-aminopyridinium 3,5-dinitrobenzoate, has demonstrated their potential for photonic applications due to their high optical transmittance and thermal stability. researchgate.net The structural characteristics of this compound make it a candidate for derivatization into novel materials for optoelectronics and other advanced optical technologies.

Catalysis Applications of Pyridine Derivatives

Pyridine and its derivatives play a crucial role in modern organometallic chemistry, particularly as ligands in catalytic reactions. chemscene.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a wide variety of transition metal centers. acs.org This coordination is fundamental to the activity of many catalysts used in organic synthesis.

The electronic and steric properties of the pyridine ligand can be finely tuned by altering the substituents on the ring. acs.org Electron-donating or -withdrawing groups significantly change the physicochemical properties of the resulting metal complexes and, consequently, their catalytic activity and selectivity. acs.orgacs.org For example, palladium(II) complexes bearing substituted pyridine ligands have been shown to be efficient pre-catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.org They are also used in carbonylation and reduction reactions. acs.orgnih.gov The presence of chloro, methoxy, and nitro groups on this compound provides a unique electronic profile that could be exploited in the design of specialized ligands for highly selective catalytic processes.

Interactive Data Table: Catalytic Reactions Employing Pyridine Derivative Ligands

| Reaction Type | Metal Center (Example) | Description | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Cross-coupling of boronic acids with organohalides. | acs.org |

| Heck Coupling | Palladium (Pd) | Reaction of an unsaturated halide with an alkene. | acs.org |

| Carbonylation of Nitro Compounds | Palladium (Pd) | Conversion of nitro compounds into other functional groups using carbon monoxide. | acs.orgnih.gov |

| Reduction of Nitro Compounds | Palladium (Pd) | Conversion of nitro groups to amines. | acs.orgnih.gov |

| Nickel-Catalyzed Cross-Coupling | Nickel (Ni) | Formation of carbon-carbon bonds. | nbinno.com |

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-5-methoxy-2,6-dinitropyridine, and how do reaction conditions influence yield?

The compound is synthesized via substitution and nitration of 3,5-dichloropyridine N-oxide. Key steps include:

- Substitution : Methoxy group introduction using NaOMe or KOH in methanol under reflux (60–80°C) .

- Nitration : Nitric acid/sulfuric acid mixtures at 0–5°C to minimize byproducts . Improved protocols by Chen et al. (2008) emphasize controlled nitration temperatures and stoichiometric HNO₃:H₂SO₄ ratios (1:3), achieving ~75% yield .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key findings:

- Nitro group orientations : Dihedral angles of 33.12° (2-nitro) and 63.66° (6-nitro) relative to the pyridine plane, confirmed via XRD .

- Complementary techniques : NMR (¹H/¹³C) for functional group verification (e.g., methoxy δ ~3.9 ppm), IR for nitro stretches (~1520–1350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Explosivity risk : Nitro groups necessitate small-scale reactions (<1 g) and avoidance of sudden temperature changes .

- Personal protective equipment (PPE) : Acid-resistant gloves and fume hoods for nitration steps .

Advanced Research Questions

Q. How do substituent positions (chloro, methoxy, nitro) influence electronic properties and reactivity?

Computational studies (DFT) reveal:

- Electron-withdrawing effects : Nitro groups deactivate the pyridine ring, directing electrophilic attacks to the 4-position .

- Steric hindrance : Methoxy at C5 reduces reactivity at adjacent positions, confirmed by XRD-derived bond angles . Experimental validation: Competitive substitution reactions with nucleophiles (e.g., amines) show regioselectivity at C4 .

Q. What mechanistic insights explain contradictions in nitration efficiency across studies?

Discrepancies in yields (e.g., 60% vs. 75%) arise from:

- Acid concentration : Excess H₂SO₄ in Chen’s method improves protonation of the pyridine ring, enhancing nitronium ion (NO₂⁺) reactivity .

- Temperature control : Sub-5°C conditions suppress polysubstitution .

Q. How can analytical methods resolve challenges in detecting trace impurities or isomers?

- HPLC-MS : Distinguishes isomers (e.g., 2,4-dinitro vs. 2,6-dinitro) via retention times and fragmentation patterns .

- XRD vs. NMR : XRD unambiguously identifies regioisomers, while ¹⁵N NMR clarifies nitro group electronic environments .

Q. What computational models predict thermal stability or decomposition pathways?

- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C, linked to nitro group cleavage .

- DFT simulations : Predict exothermic decomposition (~200 kJ/mol) via N–O bond scission, validated by mass spectrometry .

Q. How do environmental factors (pH, light) impact degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.